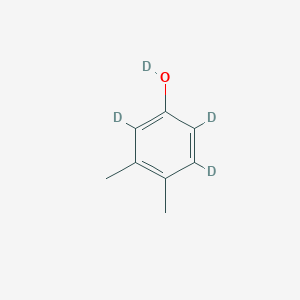

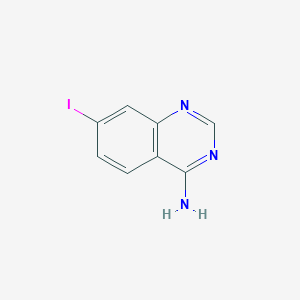

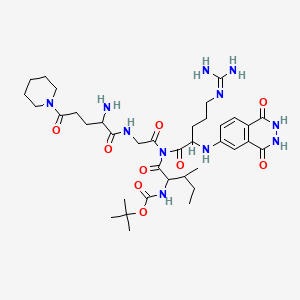

![molecular formula C18H21N5O4 B12302013 N-[(2-Methylphenyl)methyl]-adenosine](/img/structure/B12302013.png)

N-[(2-Methylphenyl)methyl]-adenosine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Metrifudil, también conocido como N-[(2-Metilfenil)metil]adenosina, es un agonista sintético del receptor de adenosina. Se ha estudiado por sus posibles aplicaciones terapéuticas, particularmente en los campos de la neurología y la virología. Metrifudil ha mostrado promesa en el bloqueo de la replicación de ciertos virus y en la modulación de las actividades neurológicas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Metrifudil se puede sintetizar mediante un proceso químico de varios pasos. La síntesis generalmente implica la reacción de 2-metilbencilamina con adenosina en condiciones específicas para formar el compuesto deseado. Las condiciones de reacción a menudo incluyen el uso de solventes como etanol o dimetilsulfóxido (DMSO) y pueden requerir control de temperatura para garantizar un rendimiento óptimo .

Métodos de producción industrial

La producción industrial de Metrifudil sigue rutas sintéticas similares, pero a mayor escala. El proceso involucra el uso de reactivos de alta pureza y equipos avanzados para asegurar la consistencia y la calidad. La producción se lleva a cabo en entornos controlados para mantener la integridad del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones

Metrifudil experimenta varias reacciones químicas, que incluyen:

Oxidación: Metrifudil se puede oxidar en condiciones específicas para formar diferentes productos de oxidación.

Reducción: El compuesto también puede sufrir reacciones de reducción, lo que lleva a la formación de derivados reducidos.

Sustitución: Metrifudil puede participar en reacciones de sustitución, donde un grupo funcional es reemplazado por otro

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones a menudo implican temperaturas controladas y niveles de pH para garantizar los resultados deseados .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir diferentes formas oxidadas de Metrifudil, mientras que la reducción puede producir varios derivados reducidos .

Aplicaciones Científicas De Investigación

Metrifudil tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como un compuesto modelo para estudiar las interacciones del receptor de adenosina y para desarrollar nuevas metodologías sintéticas.

Biología: Metrifudil se emplea en la investigación de vías de señalización celular e interacciones receptor-ligando.

Medicina: El compuesto se ha investigado por su potencial en el tratamiento de trastornos neurológicos e infecciones virales.

Industria: Metrifudil se utiliza en el desarrollo de nuevos fármacos y como compuesto de referencia en los procesos de control de calidad

Mecanismo De Acción

Metrifudil ejerce sus efectos actuando como un agonista en los receptores de adenosina, particularmente el subtipo de receptor A2. Se une a estos receptores y modula su actividad, lo que lleva a diversas respuestas fisiológicas. Se ha demostrado que el compuesto interactúa con las proteínas virales, inhibiendo su replicación y reduciendo la carga viral .

Comparación Con Compuestos Similares

Metrifudil es único en su selectividad para los receptores de adenosina y su doble papel en la neurología y la virología. Los compuestos similares incluyen:

N6-Benziladenosina: Otro agonista del receptor de adenosina con propiedades antivirales similares.

Regadenosón: Un agonista selectivo del receptor A2A utilizado en pruebas de estrés cardíaco.

Dipiridamol: Un inhibidor del transportador de adenosina con efectos vasodilatadores .

Metrifudil destaca por sus interacciones específicas con las proteínas virales y sus posibles aplicaciones terapéuticas en la neurología y la virología.

Propiedades

IUPAC Name |

2-(hydroxymethyl)-5-[6-[(2-methylphenyl)methylamino]purin-9-yl]oxolane-3,4-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N5O4/c1-10-4-2-3-5-11(10)6-19-16-13-17(21-8-20-16)23(9-22-13)18-15(26)14(25)12(7-24)27-18/h2-5,8-9,12,14-15,18,24-26H,6-7H2,1H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOEMZCZWZXHBKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860308 |

Source

|

| Record name | N-[(2-Methylphenyl)methyl]-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

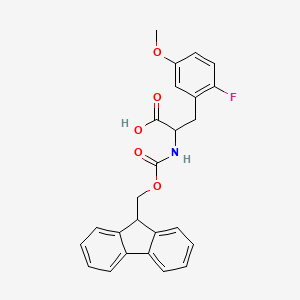

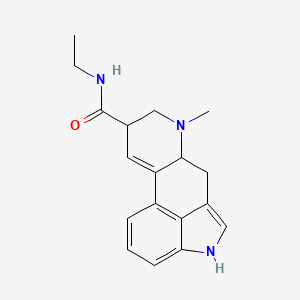

![methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B12301930.png)

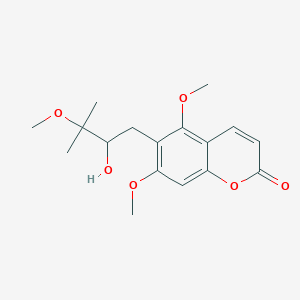

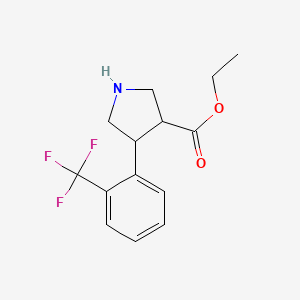

![Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12301943.png)

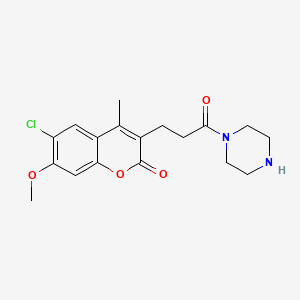

![2-[3-[2-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B12301982.png)

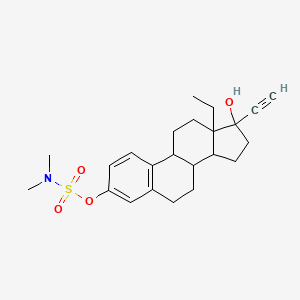

![5-ethenyl-3-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B12301991.png)